Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694675
InChI: InChI=1S/C13H10ClNO5/c1-19-12(17)9-7-5-6(14)3-4-8(7)15-10(11(9)16)13(18)20-2/h3-5,16H,1-2H3
SMILES: COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O
Molecular Formula: C13H10ClNO5
Molecular Weight: 295.67 g/mol

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate

CAS No.:

Cat. No.: VC13694675

Molecular Formula: C13H10ClNO5

Molecular Weight: 295.67 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate -

Specification

Molecular Formula C13H10ClNO5
Molecular Weight 295.67 g/mol
IUPAC Name dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate
Standard InChI InChI=1S/C13H10ClNO5/c1-19-12(17)9-7-5-6(14)3-4-8(7)15-10(11(9)16)13(18)20-2/h3-5,16H,1-2H3
Standard InChI Key WTTHDMQOLJHZPO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O
Canonical SMILES COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O

Introduction

Structural Representation

FeatureDetails
Quinoline BackboneAromatic nitrogen-containing ring
Chlorine SubstitutionEnhances reactivity
Hydroxyl GroupContributes to hydrogen bonding
Ester GroupsFacilitate esterification

Synthesis

The synthesis of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate typically involves esterification of its precursor, 6-chloroquinoline-2,4-dicarboxylic acid. The process is as follows:

  • Reagents and Conditions:

    • Alcohol (e.g., methanol) as a solvent.

    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Reflux conditions to ensure complete conversion.

  • Reaction Monitoring:

    • Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress.

  • Purification:

    • The product is purified through recrystallization or column chromatography.

Reaction Scheme

6-Chloroquinoline-2,4-dicarboxylic acid+MethanolCatalystDimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate\text{6-Chloroquinoline-2,4-dicarboxylic acid} + \text{Methanol} \xrightarrow{\text{Catalyst}} \text{Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate}

Reactivity

The compound's reactivity is influenced by its functional groups:

  • The hydroxyl group enables hydrogen bonding and nucleophilic interactions.

  • The ester groups can undergo hydrolysis under acidic or basic conditions.

  • The chloro substituent can participate in substitution reactions.

Hypothetical Applications

  • Antimicrobial Activity:

    • The hydroxyl and chloro groups may enhance interactions with microbial enzymes.

  • Coordination Chemistry:

    • Hydroxyquinoline derivatives are known chelating agents for metal ions.

  • Drug Development:

    • The compound's reactivity makes it a candidate for synthesizing pharmacologically active molecules.

Potential Applications in Research and Industry

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate has utility in multiple fields:

  • Synthetic Chemistry:

    • As an intermediate in the preparation of complex organic molecules.

  • Medicinal Chemistry:

    • Potential precursor for drug candidates targeting infectious diseases or cancer.

  • Material Science:

    • May serve as a ligand in coordination polymers or metal-organic frameworks.

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